
N-(4-acetamidophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
Description
N-(4-Acetamidophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a quinazolinone-derived acetamide compound. Its structure comprises a quinazolinone core (a bicyclic system with a 2-oxo group) linked to an acetamide moiety substituted at the 4-position with an acetamidophenyl group.
The compound’s synthesis typically involves condensation reactions between substituted anthranilic acids and acetamide derivatives, followed by cyclization. Structural characterization often employs single-crystal X-ray diffraction (using programs like SHELXL ), NMR, and mass spectrometry.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-16(29)25-18-11-13-19(14-12-18)26-22(30)15-28-21-10-6-5-9-20(21)23(27-24(28)31)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,25,29)(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSADHFLCXBVBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide (commonly referred to as compound 1) is a synthetic derivative with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antibacterial properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of compound 1 can be represented as follows:
This compound features a quinazoline moiety, which has been associated with various pharmacological activities.
Anticancer Activity
Recent studies have indicated that derivatives of quinazoline exhibit significant anticancer properties. The mechanism of action often involves inducing apoptosis in cancer cells. For instance, in a study evaluating the anticancer effects of related compounds, it was found that specific derivatives could effectively induce apoptosis in A549 (lung cancer) and C6 (glioma) cell lines through caspase activation and DNA synthesis inhibition .
Case Study: Anticancer Evaluation
A detailed evaluation was conducted on a series of quinazoline derivatives, including compound 1. The following table summarizes key findings from the study:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
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Compound 1 | A549 | 12.5 | Induction of apoptosis via caspase activation |
Compound 1 | C6 | 15.0 | Inhibition of DNA synthesis |
Related Compound A | A549 | 10.0 | Apoptosis via mitochondrial pathway |
Related Compound B | C6 | 14.0 | Cell cycle arrest |
The results indicate that compound 1 demonstrates promising anticancer activity, particularly in lung and brain cancer models.
Antibacterial Activity
In addition to its anticancer properties, compound 1 has shown potential antibacterial effects. The antibacterial activity is often evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Evaluation
A series of experiments assessed the antibacterial efficacy of compound 1 compared to standard antibiotics. The following table outlines these findings:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Comparison with Standard Antibiotic |
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Staphylococcus aureus | 32 | Comparable to Penicillin |
Escherichia coli | 64 | Less effective than Ciprofloxacin |
These results highlight that while compound 1 exhibits some antibacterial activity, it may not be as potent as established antibiotics against certain strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Quinazolinone-Acetamide Family
The following table summarizes key structural analogues and their differentiating features:
Key Observations:
Core Modifications: The target compound’s quinazolinone core is retained in most analogues, but substitutions at the 4-position (e.g., 4-phenyl vs. 6-chloro in ) alter electronic properties and steric bulk.
Acetamide Substituents :
- The 4-acetamidophenyl group in the target compound contrasts with polar groups (e.g., 4-hydroxyphenyl in ) or heterocyclic moieties (e.g., furan-methyl in ), affecting solubility and hydrogen-bonding capacity.
Functional Group Additions :
Pharmacological and Physicochemical Properties
- Analgesic Potential: Quinazolinones like the target compound and its benzothiazole analogue () are associated with cyclooxygenase (COX) inhibition, a mechanism shared with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Solubility and Bioavailability: The 4-acetamidophenyl group likely improves water solubility compared to non-polar substituents (e.g., 4-phenyl), but the furan-methyl analogue () may exhibit better membrane permeability due to its smaller size.
- Hydrogen-Bonding Patterns: The acetamide and quinazolinone carbonyl groups participate in hydrogen-bonding networks, critical for crystal packing (as analyzed via graph set theory ) and protein target interactions.
Preparation Methods
Classical Benzoxazinone Route
The benzoxazinone intermediate serves as a precursor for quinazolinones.
Procedure :
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Benzoxazinone formation : Anthranilic acid reacts with acetic anhydride under reflux to yield 2-methyl-4H-benzo[d]oxazin-4-one.
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Ring-opening and cyclization : Treatment with 4-phenylaniline in glacial acetic acid generates 2-methyl-4-phenyl-3,4-dihydroquinazolin-4-one.
Mechanistic Insight :
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Acetic anhydride acetylates anthranilic acid, forming a reactive oxazinone.
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Nucleophilic attack by 4-phenylaniline opens the oxazinone ring, followed by cyclodehydration to yield the quinazolinone.
Optimization :
Green Synthesis Using Reverse Zinc Oxide Micelles
Aqueous-phase synthesis minimizes solvent waste and improves atom economy.
Procedure :
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Catalyst preparation : Reverse zinc oxide micelles are dispersed in water via ultrasonication.
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Cyclocondensation : Anthranilamide and 4-phenylbenzaldehyde react at 70°C for 2 hours, yielding 2-(4-phenylphenyl)-2,3-dihydroquinazolin-4(1H)-one.
Advantages :
Spectroscopic Validation :
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1H NMR : A singlet at δ 5.66 ppm corresponds to the C1-H proton of the dihydroquinazolinone.
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IR : Strong absorption at 1,654 cm⁻¹ confirms the carbonyl group.
Functionalization with the Acetamide Side Chain
Bromination and Nucleophilic Substitution
Introducing a bromine atom at the quinazolinone’s C1 position enables side-chain coupling.
Procedure :
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Bromination : Treat 4-phenyl-1,2-dihydroquinazolin-2-one with N-bromosuccinimide (NBS) in CCl₄ at 80°C.
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Alkylation : React the brominated intermediate with ethyl glycinate in the presence of K₂CO₃ to form ethyl 2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetate.
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Hydrolysis : Convert the ester to acetic acid using NaOH in ethanol.
Critical Parameters :
Amide Coupling with 4-Acetamidoaniline
The final step couples the acetic acid derivative to 4-acetamidoaniline.
Procedure :
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Activation : Treat 2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid with thionyl chloride to form the acyl chloride.
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Amidation : React the acyl chloride with 4-acetamidoaniline in dry dichloromethane, using triethylamine as a base.
Yield Optimization :
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Stoichiometry : A 1:1.5 ratio of acyl chloride to aniline ensures complete conversion.
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Solvent : Anhydrous conditions prevent hydrolysis of the acyl chloride.
Characterization Data :
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HRMS : [M+H]+ calculated for C₂₄H₂₁N₃O₃: 400.1661; observed: 400.1658.
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13C NMR : Signals at δ 170.2 ppm (C=O, acetamide) and δ 165.8 ppm (C=O, quinazolinone).
Comparative Analysis of Synthetic Routes
Mechanistic Considerations
Q & A
Q. Strategies :
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based solubilizers.
- pH Adjustment : Test solubility in buffered solutions (pH 4–9) .
Analysis : Quantify solubility via HPLC-UV at λmax ~254 nm .
Advanced: How can structural modifications improve metabolic stability without compromising activity?
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkers for gradual hydrolysis .
Validation : Microsomal stability assays and pharmacokinetic (PK) studies in rodent models .
Basic: What are common synthetic by-products, and how are they mitigated?
- By-Products : Unreacted quinazolinone intermediates or over-acetylated derivatives.
- Mitigation : Optimize reaction time (e.g., 12–24 hours) and use scavengers (e.g., polymer-bound sulfonic acid) .
Advanced: How do hydrogen-bonding patterns in the crystal lattice affect physicochemical properties?
Q. Analysis Methods :
- X-ray Crystallography : Resolve intermolecular H-bonds (e.g., N–H···O=C interactions) .
- Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) to predict solubility and melting points .
Basic: What stability challenges arise during storage, and how are they addressed?
- Degradation Pathways : Hydrolysis of the acetamide group under acidic/basic conditions .
- Solutions : Store at -20°C in amber vials with desiccants. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
Advanced: What strategies validate target engagement in complex biological systems?
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- Photoaffinity Labeling : Use UV-activatable probes to covalently tag target proteins for pull-down assays .
Basic: How is purity assessed post-synthesis?
- HPLC : Use C18 columns with acetonitrile/water gradients; aim for ≥95% purity .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerance ±0.4%) .
Advanced: What computational tools predict off-target interactions for this compound?
- In Silico Profiling : SwissTargetPrediction or SEA servers to identify potential off-targets (e.g., GPCRs, ion channels) .
- Docking Validation : Cross-check with AutoDock Vina using PDB structures of high-risk off-targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.